2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromo group, an ethoxy group, a formyl group, and a phenoxy group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Bromination: Introduction of the bromo group into the aromatic ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.
Formylation: Introduction of the formyl group, often through a formylation reaction such as the Vilsmeier-Haack reaction.
Phenoxy Substitution: Formation of the phenoxy linkage.
Acetamide Formation: Reaction of the intermediate with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-6-ethoxyphenoxy)-N-(3-methylphenyl)acetamide: Lacks the formyl group.
2-(2-bromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide: Lacks the ethoxy group.
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide: Lacks the bromo group.
Uniqueness
The presence of all these functional groups in 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIHGCCKFUDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.